molecular formula C39H68O3Si2 B1139499 Impurity of Calcipotriol CAS No. 910133-69-6

Impurity of Calcipotriol

Cat. No. B1139499
CAS RN: 910133-69-6
M. Wt: 641.13
InChI Key:
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Description

Impurities of Calcipotriol, also known as Calcipotriene, are synthetic derivatives of calcitriol, a form of vitamin D . These impurities are typically produced through chemical synthesis and are purified through various techniques such as column chromatography and crystallization .


Synthesis Analysis

The preparation of Calcipotriol involves solid lipid nanoparticles and the encapsulation of drugs in solid lipids . This process is expected to obtain a new preparation with strong cutin permeability, slow release, and targeting effect . The stability of Calcipotriol solid lipid nanoparticles (CPT-SLNs) gel was evaluated by appearance, leakage rate, and content . The performance was stable in a low-temperature environment of 4 °C for 40 days .


Molecular Structure Analysis

Calcipotriol is a synthetic analog of vitamin D with a molecular formula of C27H40O3 and a molecular weight of 412.6 . The impurities of Calcipotriol have different molecular structures and weights .


Physical And Chemical Properties Analysis

The physical and chemical properties of Calcipotriol impurities can vary depending on the specific impurity. For instance, Calcipotriol solid lipid nanoparticle (CPT-SLN) gel was found to be stable in a low-temperature environment of 4 °C for 40 days .

properties

IUPAC Name

(Z,1S,4R)-4-[(1R,3aS,4E,7aR)-4-[(2Z)-2-[(3S,5R)-3,5-bis[[tert-butyl(dimethyl)silyl]oxy]-2-methylidenecyclohexylidene]ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]-1-cyclopropylpent-2-en-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C39H68O3Si2/c1-27(16-23-35(40)30-18-19-30)33-21-22-34-29(15-14-24-39(33,34)9)17-20-31-25-32(41-43(10,11)37(3,4)5)26-36(28(31)2)42-44(12,13)38(6,7)8/h16-17,20,23,27,30,32-36,40H,2,14-15,18-19,21-22,24-26H2,1,3-13H3/b23-16-,29-17+,31-20-/t27-,32-,33-,34+,35-,36+,39-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIMYHZDULFSWLS-NGKZUPQZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C=CC(C1CC1)O)C2CCC3C2(CCCC3=CC=C4CC(CC(C4=C)O[Si](C)(C)C(C)(C)C)O[Si](C)(C)C(C)(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](/C=C\[C@H](C1CC1)O)[C@H]2CC[C@@H]\3[C@@]2(CCC/C3=C\C=C/4\C[C@H](C[C@@H](C4=C)O[Si](C)(C)C(C)(C)C)O[Si](C)(C)C(C)(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C39H68O3Si2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

641.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Impurity of Calcipotriol

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